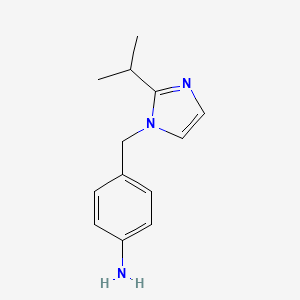
4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine” is a derivative of imidazole, which is a heterocyclic compound. The imidazole ring is attached to a phenyl group via a methylene (-CH2-) bridge. The imidazole ring also has an isopropyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring attached to a phenyl ring via a methylene bridge. The imidazole ring would also have an isopropyl group attached to it .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole and phenyl groups. The imidazole ring is a part of many biologically important compounds and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the imidazole and phenyl groups. Imidazole derivatives are generally polar and can participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- One-pot Synthesis of Antiinflammatory Agents : A study described a one-pot synthesis of a compound with a similar structure, highlighting its potential as a nonacidic antiinflammatory and analgesic agent. This synthesis pathway could be relevant for creating derivatives of 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine for pharmacological research (Odasso & Toja, 1983).
- Imidazole Derivatives as Fungal Toxins : Another study focused on the synthesis of imidazole compounds, including 1-Dehydroabietyl-4,5-diphenyl-1H-imidazole, potentially offering a pathway to explore the fungicidal properties of related compounds (Jiang et al., 2007).
Pharmacokinetics and Drug Development
- Pharmacokinetic Studies : Labelled compounds similar to 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine have been used in pharmacokinetic and metabolism studies, indicating the importance of such compounds in understanding drug distribution and metabolism (Odasso & Toja, 1983).
Materials Science and Engineering
- Organic Light Emitting Devices (OLEDs) : Research into phenylamine phenanthroimidazole-based compounds, which share a structural similarity to 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine, has led to the development of efficient fluorescent OLEDs. These findings underscore the potential of such compounds in enhancing device performance and efficiency (Jayabharathi et al., 2020).
TAAR1 Receptor Agonism
- Selective TAAR1 Agonism : A study identified imidazole compounds as potent and selective partial and full agonists of the TAAR1 receptor, useful for treating disorders like schizophrenia. The research highlights the therapeutic potential of structurally related compounds in neuropsychiatric disease management (Galley et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(2-propan-2-ylimidazol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)13-15-7-8-16(13)9-11-3-5-12(14)6-4-11/h3-8,10H,9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBAXMHGHXDYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415457 |
Source


|
| Record name | 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine | |
CAS RN |
893766-33-1 |
Source


|
| Record name | 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

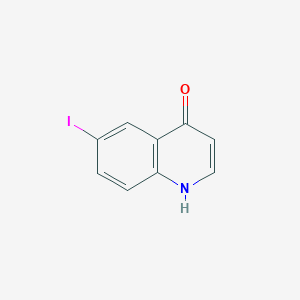
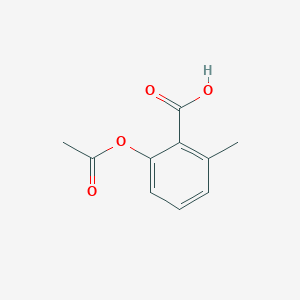
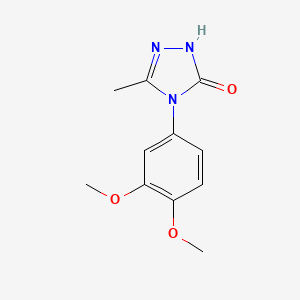
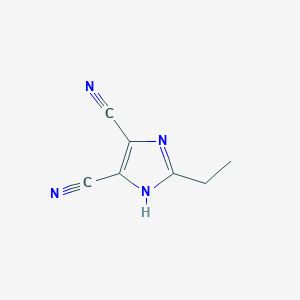
![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)
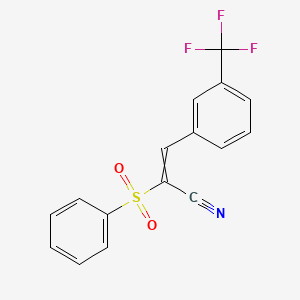

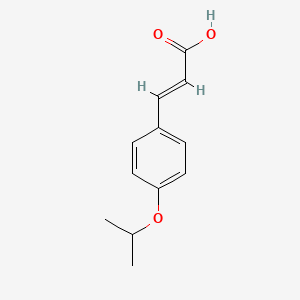
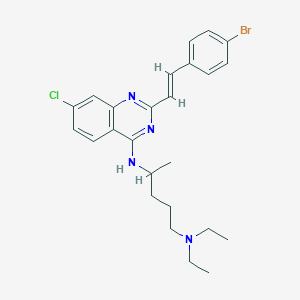

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
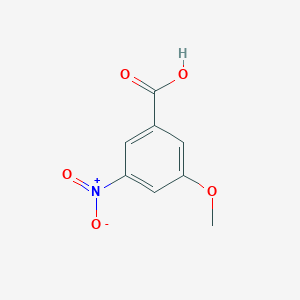
![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)